molecular formula C6HF13 B1293504 1H-Perfluorohexane CAS No. 355-37-3

1H-Perfluorohexane

Cat. No. B1293504
CAS RN: 355-37-3
M. Wt: 320.05 g/mol
InChI Key: XJSRKJAHJGCPGC-UHFFFAOYSA-N
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Patent
US05618986

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a distillation apparatus-equipped reflux condenser, a dropping funnel and a thermometer, 400 cc of isopropyl alcohol (the water content in the isopropyl alcohol being not higher than 50 ppm, the same is true in the following Examples), and 84.2 g (0.75 mol) of potassium tert-butoxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 223 g (0.5 mol) of C6F13I was dropwise added thereto over a period of two hours. After completion of the dropwise addition, heating and refluxing were continued for one hour. The conversion at that time was 100%. A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor and further washed five times with 200 g of water, to obtain 151 g of C6F13H having a purity of 99.8%. In the reactor, no formation of tar was observed.
Quantity
84.2 g
Type
reactant
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7](I)([C:10]([C:13]([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8]>>[CH:7]([C:10]([C:13]([C:16]([C:19]([C:22]([F:23])([F:24])[F:25])([F:20])[F:21])([F:17])[F:18])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8] |f:0.1|

Inputs

Step One
Name
Quantity
84.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
223 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 l four-necked flask equipped with a stirrer
DISTILLATION
Type
DISTILLATION
Details
a distillation
CUSTOM
Type
CUSTOM
Details
apparatus-equipped
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, a dropping funnel
ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was heated
CUSTOM
Type
CUSTOM
Details
to 60° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
were continued for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
A fraction with a boiling point of up to 75° C. was recovered by distillation from the reactor
WASH
Type
WASH
Details
further washed five times with 200 g of water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 151 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.